Benzene, (hexyloxy)-

概要

説明

Molecular Structure Analysis

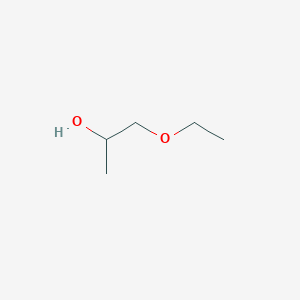

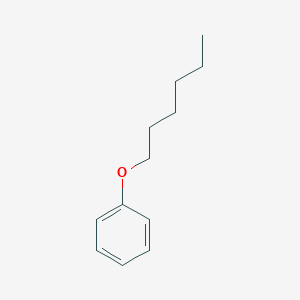

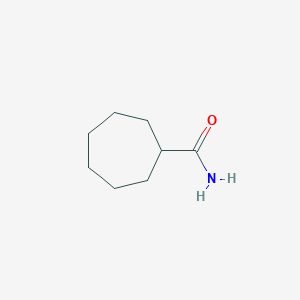

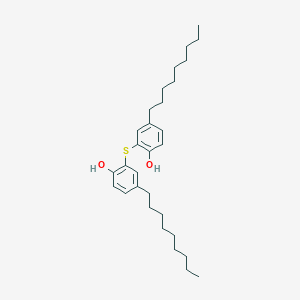

The molecular structure of Benzene, (hexyloxy)- consists of a benzene ring attached to a hexyloxy group . The molecular weight of Benzene, (hexyloxy)- is 178.2707 .Physical And Chemical Properties Analysis

Benzene, (hexyloxy)- is a derivative of benzene, which is a colorless liquid with a characteristic odor . Benzene has a relatively high melting point for a hydrocarbon due to its aromatic nature. Its melting point is 5.5 degrees Celsius, and its boiling point is 80.1 degrees Celsius .科学的研究の応用

Oxidative DNA Damage by Benzene and Its Metabolites : Benzene and its phenolic metabolites can cause oxidative DNA damage, which might play a role in its genotoxicity, myelotoxicity, and leukemia-inducing properties. This was observed in vitro in HL60 cells and in vivo in mouse bone marrow (Kolachana et al., 1993).

Mechanisms of Benzene Hydroxylation : A study using density functional calculations elucidated the mechanisms of benzene hydroxylation to phenol, benzene oxide, and ketone by cytochrome P450 enzymes, demonstrating an electrophilic and radical pathway involving a proton-shuttle mechanism mediated by the porphyrin ring (de Visser & Shaik, 2003).

Reductant-Free Aerobic Oxidation of Benzene to Phenol : A study introduced a dual-catalysis non-noble metal system for the aerobic oxidation of benzene to phenol. This system utilizes graphitic carbon nitride and polyoxometalate as catalysts, offering an efficient and environmentally friendly approach to producing phenol from benzene (Long et al., 2014).

Synthesis of Hexaarylbenzenes : A study highlighted the synthesis of hexaarylbenzenes with different substituents using C-H activation, cross-coupling, and cycloaddition reactions. This method allows for the synthesis of benzene derivatives with diverse structural properties, useful in pharmaceuticals, agrochemicals, and electronic devices (Suzuki et al., 2015).

Fe-Based Metal–Organic Frameworks for Benzene Hydroxylation : Research demonstrated that Fe-based metal–organic frameworks can be used for highly selective photocatalytic hydroxylation of benzene to phenol, driven by solar energy (Wang et al., 2015).

Oxidation of Benzene to Phenol and Other Compounds by Enzymes : Toluene 4-monooxygenase and toluene 3-monooxygenase were found capable of converting benzene to phenol, catechol, and 1,2,3-trihydroxybenzene, illustrating a biological approach to benzene oxidation (Tao et al., 2004).

Vanadyl Acetylacetonate for Benzene Hydroxylation : This study explored the use of vanadyl acetylacetonate on mesoporous silica for the direct hydroxylation of benzene to phenol, enhancing catalytic performance (Xu et al., 2019).

Hydroxylation of Benzene to Phenol with Copper Complexes : Researchers achieved selective hydroxylation of benzene to phenol using copper complexes as catalysts. This process demonstrates a potential industrial application for producing phenol (Yamada et al., 2015).

Safety And Hazards

特性

IUPAC Name |

hexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRQFACTBMDELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333762 | |

| Record name | Benzene, (hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, (hexyloxy)- | |

CAS RN |

1132-66-7 | |

| Record name | Benzene, (hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)